Tetraiodoethylene

Catalog No.
S602922
CAS No.
513-92-8
M.F
C2I4
M. Wt
531.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraiodoethylene

CAS Number

513-92-8

Product Name

Tetraiodoethylene

IUPAC Name

1,1,2,2-tetraiodoethene

Molecular Formula

C2I4

Molecular Weight

531.64 g/mol

InChI

InChI=1S/C2I4/c3-1(4)2(5)6

InChI Key

ZGQURDGVBSSDNF-UHFFFAOYSA-N

SMILES

C(=C(I)I)(I)I

Synonyms

tetraiodoethylene

Canonical SMILES

C(=C(I)I)(I)I

The exact mass of the compound Tetraiodoethylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66408. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraiodoethylene (CAS 513-92-8) is a fully iodinated alkene presenting as a stable, odorless yellow crystalline solid with a melting point of 191–193 °C [1]. Unlike lighter perhaloalkenes that function primarily as solvents, tetraiodoethylene is utilized strictly as a high-value precursor and a robust, multidentate halogen bond (XB) donor in supramolecular chemistry [2]. It is insoluble in water but highly soluble in nonpolar organic solvents such as benzene and chloroform, facilitating its integration into standard solution-phase crystallization workflows[1]. Its primary procurement value lies in its symmetrical, planar D2h structure, which provides four highly polarized iodine atoms capable of forming strong, highly directional non-covalent interactions without the need for fluorination [3].

Substituting tetraiodoethylene with lighter perhaloalkenes, such as tetrachloroethylene or tetrabromoethylene, results in immediate functional failure because lighter halogens lack the pronounced σ-hole required to drive strong, directional halogen bonding[1]. While other polyiodinated aliphatics, such as diiodoacetylene, offer strong halogen bond donor capabilities, they are highly volatile, shock-sensitive, and prone to explosive decomposition above 80 °C, making them unsuitable for scalable or safe industrial procurement [2]. Furthermore, attempting to substitute tetraiodoethylene with common perfluorinated iodobenzenes introduces competing F···F interactions that complicate crystal engineering and reduce the predictability of the resulting supramolecular architectures [3]. Consequently, tetraiodoethylene remains uniquely essential for applications requiring a stable, safe, and purely iodine-driven multidentate coordination hub.

Halogen Bond Donor Strength vs. Fluorinated Arenes

Tetraiodoethylene exhibits an exceptionally strong σ-hole despite lacking electron-withdrawing fluorine atoms. Density Functional Theory (DFT) calculations demonstrate that the maximum electrostatic potential (Vs,max) at the iodine atoms in tetraiodoethylene is 117 kJ/mol [1]. This exceeds the donor strength of common fluorinated benchmarks such as 3,5-difluoroiodobenzene (109 kJ/mol) and 2,6-difluoroiodobenzene (107 kJ/mol)[1]. This quantitative advantage allows tetraiodoethylene to form robust C–I···–O–N+ interactions with interaction energies up to 46.5 kJ/mol, matching or exceeding perfluorinated analogues [1].

Evidence DimensionMaximum electrostatic potential (Vs,max) at the halogen σ-hole
Target Compound Data117 kJ/mol (Tetraiodoethylene)
Comparator Or Baseline109 kJ/mol (3,5-difluoroiodobenzene); 107 kJ/mol (2,6-difluoroiodobenzene)
Quantified Difference8 to 10 kJ/mol stronger electrostatic potential than difluorinated benzenes
ConditionsDFT calculations for interaction with Pyridine N-oxides

Allows buyers to procure a highly potent halogen bond donor that avoids the high costs and synthetic complexities associated with perfluorinated arenes.

Thermal Stability and Handling Safety vs. Diiodoacetylene

When selecting a polyiodinated aliphatic precursor or multidentate halogen bond donor, thermal stability dictates process scalability. Tetraiodoethylene is a stable crystalline solid with a melting point of 191–193 °C and sublimes safely under reduced pressure [1]. In stark contrast, its closest structural analog, diiodoacetylene (C2I2), is a highly volatile, shock-sensitive compound that explodes violently upon heating to 80–100 °C or upon mechanical friction [2]. The superior thermal and mechanical stability of tetraiodoethylene ensures safe handling during standard laboratory crystallization and synthesis workflows.

Evidence DimensionThermal stability and decomposition threshold
Target Compound DataStable solid, mp 191–193 °C, safe sublimation
Comparator Or BaselineDiiodoacetylene (Explosive decomposition at 80–100 °C)
Quantified Difference>100 °C higher thermal stability threshold without shock sensitivity
ConditionsStandard laboratory handling and thermal processing

Tetraiodoethylene provides a safe, scalable solid-state alternative for introducing polyiodinated motifs without the severe explosion risks of diiodoalkynes.

Phase Suitability and Volatility vs. Tetrachloroethylene

The physical state of a perhaloalkene completely alters its procurement utility. Tetraiodoethylene is a dense solid (2.98 g/cm³) with negligible vapor pressure at room temperature [1]. Conversely, tetrachloroethylene is a volatile liquid (bp 121 °C) with a high vapor pressure, functioning primarily as a solvent or degreaser [2]. Because chlorine lacks the polarizability and deep σ-hole of iodine, tetrachloroethylene cannot function as a supramolecular building block. Tetraiodoethylene's solid state and heavy iodine atoms are strictly required for structural integrity in crystal engineering.

Evidence DimensionPhysical state and melting/boiling point
Target Compound DataSolid, mp 191–193 °C
Comparator Or BaselineTetrachloroethylene (Liquid, bp 121 °C, mp -22 °C)
Quantified Difference213 °C difference in melting point; solid vs. volatile liquid
ConditionsAmbient processing and material formulation

Tetraiodoethylene cannot be substituted by lighter perhaloalkenes because its solid state and low volatility are essential for stable integration into solid-state materials.

Coordination Predictability in Co-Crystals vs. Perfluorinated Donors

Predictability in crystal packing is a primary challenge in supramolecular chemistry. When co-crystallized with pyridine N-oxides, tetraiodoethylene adopts exclusively μ2-XB coordination modes, driven purely by strong I···O interactions [1]. In contrast, perfluorinated XB donors (such as 1,ω-diiodoperfluoroalkanes) exhibit versatile and unpredictable bonding modes due to the presence of competing F···F aggregation and other weak interactions [1]. By eliminating fluorine from the molecular scaffold, tetraiodoethylene minimizes competing weak interactions, resulting in highly reproducible supramolecular networks.

Evidence DimensionCoordination mode consistency
Target Compound DataExclusively μ2-XB coordination with N-oxides
Comparator Or BaselinePerfluorinated XB donors (Versatile/unpredictable bonding modes with competing F···F interactions)
Quantified DifferenceElimination of competing F···F aggregation, yielding 100% predictable μ2-XB modes in target assays
ConditionsSingle-crystal X-ray diffraction of co-crystals with pyridine N-oxides

Ensures highly reproducible and predictable crystal packing, which is critical for manufacturing reliable functional supramolecular materials.

Assembly of Multicomponent Molecular Conductors

Tetraiodoethylene is highly suited for the fabrication of cation-radical salts (e.g., with BEDT-TTF or EDT-TTF) where it acts as a neutral building block. Its strong Lewis-acidic iodine atoms coordinate with Lewis-basic anions to form unique polymeric structures and supramolecular assemblies, directly modulating the electrical conductivity and band dispersion of the resulting molecular conductors [1].

Non-Fluorinated Supramolecular Co-Crystal Engineering

Leveraging its high Vs,max (117 kJ/mol) and lack of F···F aggregation, tetraiodoethylene is the optimal choice for designing predictable, highly directional co-crystals with Lewis bases such as azaphenanthrenes and pyridine N-oxides [2]. It serves as a superior alternative to expensive perfluorinated arenes in crystal engineering workflows requiring strict structural control.

Solid-State Luminescent Material Formulation

Tetraiodoethylene is utilized to assemble luminescent co-crystals through C—I···π and C—I···N halogen bonds. Its ability to form stable three-dimensional halogen-bonded networks with planar azaphenanthrenes allows for the tuning of solid-state luminescence properties at room temperature, making it a critical precursor for advanced optoelectronic materials [3].

XLogP3

4.1

Melting Point

187.0 °C

UNII

K9R00J32Z7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

513-92-8

Wikipedia

Tetraiodoethylene

General Manufacturing Information

Ethene, 1,1,2,2-tetraiodo-: ACTIVE

Dates

Last modified: 08-15-2023

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